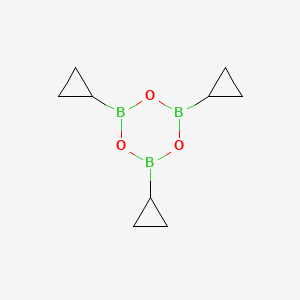
2,4,6-Tricyclopropylboroxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tricyclopropylboroxin is a boron-containing compound characterized by its unique structure comprising three cyclopropyl groups attached to a boroxin ring
Métodos De Preparación
The synthesis of 2,4,6-Tricyclopropylboroxin typically involves the reaction of cyclopropylboronic acid with boron trioxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the boroxin ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2,4,6-Tricyclopropylboroxin undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates, depending on the reaction conditions.
Reduction: Reduction reactions typically yield borohydrides or other boron-containing reduced species.
Substitution: The cyclopropyl groups can be substituted with other functional groups using appropriate reagents and catalysts. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various organometallic reagents for substitution. Major products formed from these reactions include cyclopropylboronic acid derivatives and substituted boroxins.
Aplicaciones Científicas De Investigación
2,4,6-Tricyclopropylboroxin has several applications in scientific research:
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT), a targeted cancer treatment.
Medicine: Research is ongoing into its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: It is employed in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2,4,6-Tricyclopropylboroxin exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atoms in the boroxin ring can coordinate with various ligands, facilitating reactions such as cross-coupling and polymerization. The molecular targets and pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial for its reactivity and stability.
Comparación Con Compuestos Similares
2,4,6-Tricyclopropylboroxin can be compared with other boron-containing compounds such as boroxine and trimethylboroxine . While boroxine is a simpler boron-oxygen compound, this compound’s cyclopropyl groups provide additional steric hindrance and electronic effects, making it more reactive in certain chemical processes. Similar compounds include:
Boroxine: A simpler boron-oxygen compound with a six-membered ring structure.
Trimethylboroxine: A derivative of boroxine with three methyl groups attached to the boron atoms.
Propiedades
IUPAC Name |
2,4,6-tricyclopropyl-1,3,5,2,4,6-trioxatriborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15B3O3/c1-2-7(1)10-13-11(8-3-4-8)15-12(14-10)9-5-6-9/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSNHRMLYCIRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2CC2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15B3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309851-70-4 |
Source


|
| Record name | tricyclopropyl-1,3,5,2,4,6-trioxatriborinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
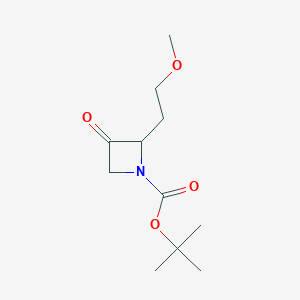

![N-[5-(azepane-1-sulfonyl)-2-methoxyphenyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2716421.png)
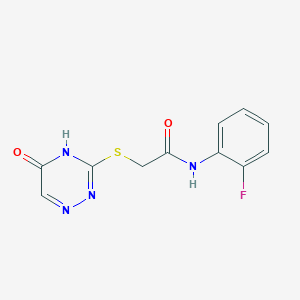
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2716423.png)



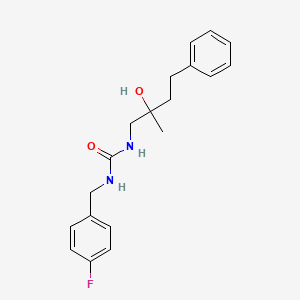
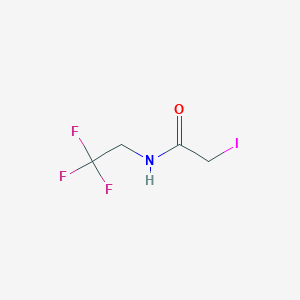

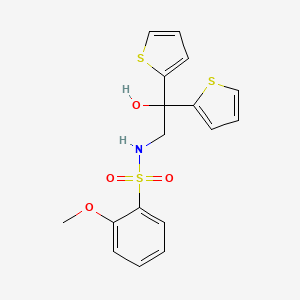

amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B2716439.png)
